molecular formula C18H13ClN2O2 B2986891 N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide CAS No. 1606127-56-3

N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide

Cat. No.: B2986891
CAS No.: 1606127-56-3
M. Wt: 324.76
InChI Key: ZYUBAIGTGFMEPF-UHFFFAOYSA-N
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Description

N-(4’-chloro-[1,1’-biphenyl]-2-yl)-2-hydroxynicotinamide is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-chloro-[1,1’-biphenyl]-2-yl)-2-hydroxynicotinamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of o-chloronitrobenzene with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out under nitrogen protection at elevated temperatures (around 130°C) for several hours .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices. The choice of solvents and catalysts is also crucial to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4’-chloro-[1,1’-biphenyl]-2-yl)-2-hydroxynicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(4’-chloro-[1,1’-biphenyl]-2-yl)-2-hydroxynicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4’-chloro-[1,1’-biphenyl]-2-yl)-2-hydroxynicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit succinate dehydrogenase, affecting the mitochondrial respiratory chain . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4’-chloro-[1,1’-biphenyl]-2-yl)-2-hydroxynicotinamide is unique due to its combination of a biphenyl structure with a nicotinamide moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler biphenyl derivatives.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)phenyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)21-18(23)15-5-3-11-20-17(15)22/h1-11H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUBAIGTGFMEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028371
Record name N-[2-(4-Chlorophenyl)phenyl]-2-oxo-1H-pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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